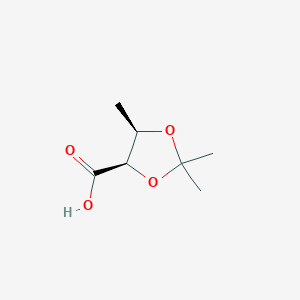

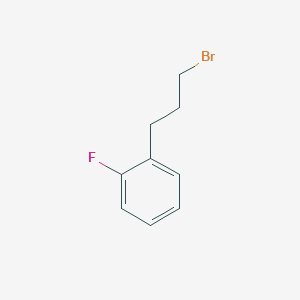

1-(3-Bromopropyl)-2-fluorobenzene

説明

Synthesis Analysis

The synthesis of related compounds, such as 2-bromo-3-fluorobenzonitrile, involves the halodeboronation of aryl boronic acids using a sodium methoxide-catalyzed reaction with dihalo-dimethylhydantoin . Another synthesis approach for di-substituted benzene derivatives includes a Br/Li exchange followed by a reaction with isothiocyanates and isocyanates . These methods could potentially be adapted for the synthesis of 1-(3-Bromopropyl)-2-fluorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds like 1-bromo-3-fluorobenzene has been investigated using spectroscopic methods and density functional theory (DFT) calculations . These studies provide information on the influence of halogen atoms on the geometry and vibrational modes of the benzene ring, which would be relevant for understanding the structure of 1-(3-Bromopropyl)-2-fluorobenzene.

Chemical Reactions Analysis

The reactivity of bromo-fluorobenzene compounds is highlighted in their use as intermediates in the synthesis of more complex molecules, such as peptides , quinazolinones , and radiolabeled compounds for medical applications . The presence of both bromine and fluorine atoms in these molecules allows for selective reactions to occur, such as nucleophilic aromatic substitution and palladium-promoted cross-coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluoro-substituted benzenes, including their crystal structures and intermolecular interactions, have been studied . These properties are influenced by the presence of halogen atoms and can affect the compound's reactivity and stability. The thermodynamic properties of related compounds have also been calculated, providing insights into their behavior at different temperatures .

科学的研究の応用

Photodissociation Studies

Photofragment translational spectroscopy was used to study the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, revealing the energy distributions and suggesting a photodissociation mechanism influenced by fluorine atom substitution (Xi-Bin Gu et al., 2001).

Organometallic Chemistry

Partially fluorinated benzenes, such as fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB), have been increasingly recognized as versatile solvents for organometallic chemistry and transition-metal-based catalysis. These compounds demonstrate greater chemical inertness and are used as non-coordinating solvents or as readily displaced ligands, exploring their potential in organic synthesis and catalysis (S. Pike et al., 2017).

Carbonylation Reactions

Palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles have been systematically studied, leading to the effective synthesis of six-membered heterocycles. This demonstrates the compound's utility in combining carbonylation and nucleophilic substitution reactions to create complex organic molecules (Jianbin Chen et al., 2014).

Fluorination and Synthesis

The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene and similar compounds demonstrates the chemical versatility and reactivity of fluorinated benzene derivatives. These syntheses typically involve processes like diazotization and bromination, highlighting the application of these compounds in creating more complex fluorinated molecules for various research and industrial applications (Guo Zhi-an, 2009).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(3-bromopropyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAHCURDJBNWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564992 | |

| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)-2-fluorobenzene | |

CAS RN |

129254-75-7 | |

| Record name | 1-(3-Bromopropyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。